![molecular formula C12H11NO3S B1520777 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde CAS No. 914348-85-9](/img/structure/B1520777.png)
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde
Overview
Description
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C12H11NO3S . It is a thiazole aldehyde derivative .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde consists of a thiazole ring attached to a phenyl ring via a carbaldehyde group . The phenyl ring has two methoxy groups attached at the 3rd and 4th positions .Chemical Reactions Analysis
While specific chemical reactions involving 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde are not detailed in the searched resources, thiazole aldehyde derivatives like 2-Thiazolecarboxaldehyde are known to undergo reactions such as the Baylis–Hillman reaction .Scientific Research Applications
Synthesis of Benzothiazine Derivatives
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde: is used in the synthesis of benzothiazine N-acylhydrazones . These compounds have shown potential for antinociceptive and anti-inflammatory activities, which could be significant in the development of new pain relief medications.
Creation of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters
This compound serves as a reactant in the formation of thiazole-2-yl-(amino)methylphosphonate diethyl esters . Such esters are valuable in the study of enzyme inhibition and have applications in designing pesticides and herbicides .
Development of Imino Esters
The aldehyde group in 2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde reacts with L-leucine t-butyl ester hydrochloride to form imino esters . Imino esters are important intermediates in organic synthesis and can be used to create a variety of bioactive molecules .
Mechanism of Action
- The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitutions .
- Thiazoles have been associated with diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Target of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. The volume of distribution and protein binding properties are not reported . Further studies are needed to understand its metabolism and elimination pathways.
Result of Action
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-15-10-4-3-8(5-11(10)16-2)12-13-6-9(7-14)17-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZZVFDLGBCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(S2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661677 | |
Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)thiazole-5-carbaldehyde | |
CAS RN |
914348-85-9 | |
Record name | 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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